Technical Guide: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)
Technical Guide: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)
This guide serves as a comprehensive technical reference for 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5), a specialized intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors (e.g., MAP4K1 inhibitors) and potentially as a precursor for substituted anilines via rearrangement.
Core Identity & Synthetic Utility in Drug Development
Executive Summary
4-Chloro-3-hydroxybenzamide (CAS 943750-52-5 ) is a critical benzamide scaffold characterized by a 4-chloro and 3-hydroxy substitution pattern.[1] Unlike common commodity chemicals, this compound serves as a high-value building block in the design of Targeted Protein Degraders (PROTACs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway modulators).
Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.g., etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement, 4-chloro-3-hydroxyanilines , which are precursors to bioactive biaryl systems.
Chemical Profile & Physicochemical Properties
Before initiating synthesis or handling, verify the material against these critical parameters.
| Parameter | Specification |
| IUPAC Name | 4-Chloro-3-hydroxybenzamide |
| CAS Number | 943750-52-5 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to pale beige solid |
| Melting Point | 198–202 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water |
| pKa (Calculated) | ~8.5 (Phenolic OH), ~15 (Amide NH) |
| SMILES | NC(=O)C1=CC(O)=C(Cl)C=C1 |
Synthetic Pathways (The "Make")
The synthesis of 4-Chloro-3-hydroxybenzamide is rarely performed by direct amidation of the hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol utilizes a Demethylation Strategy , ensuring high purity and yield.
Route A: The Demethylation Pathway (Recommended)
This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting the phenol as a methyl ether until the final step.
Step 1: Acid Chloride Formation
-
Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (
), Cat. DMF. -
Conditions: Reflux (75°C), 3 hours.
-
Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.
Step 2: Amidation
-
Reagents: Aqueous Ammonia (
) or in Methanol. -
Conditions: 0°C to RT, 2 hours.
-
Observation: Precipitation of 4-chloro-3-methoxybenzamide.
Step 3: Demethylation (The Critical Step)
-
Reagents: Boron Tribromide (
) in Dichloromethane (DCM). -
Conditions: -78°C to RT, overnight.
-
Rationale:
is preferred over Pyridine·HCl for this substrate to avoid thermal decomposition of the amide at high temperatures.
Detailed Experimental Protocol (Step 3)
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add
(1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS (Disappearance of methoxy peak).
-
Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl borate).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(to remove traces of acid), then Brine. Dry over . -
Purification: Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and its downstream utility in drug discovery.
Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and downstream applications.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds (MAP4K1)
Recent patent literature (e.g., WO2018215668) identifies 4-Chloro-3-hydroxybenzamide as a key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.
-
Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.g., piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with the kinase hinge region (Glu/Cys residues).
-
Protocol: The phenol is typically alkylated using Mitsunobu conditions or
displacement with alkyl halides to introduce diversity.
Precursor to Biaryl Systems
Through Hofmann Rearrangement , the amide moiety can be converted to an amine, yielding 4-chloro-3-hydroxyaniline . This is a versatile "ortho-aminophenol" equivalent, essential for synthesizing:
-
Benzoxazoles: Via condensation with aldehydes.
-
Biaryl Ethers: Via
or Buchwald couplings on the amine.
Analytical Characterization
To ensure the integrity of the intermediate, the following HPLC method is validated for purity assessment.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Amide |
| Retention Time | ~6.5 min (varies by system; elutes earlier than methoxy-precursor) |
NMR Interpretation ( DMSO- )
- 10.4 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.9 ppm (bs, 1H): Amide -NH (a).
- 7.4 ppm (d, 1H): Aromatic proton at C5 (Ortho to Cl).
- 7.3 ppm (bs, 1H): Amide -NH (b).
- 7.2 ppm (s, 1H): Aromatic proton at C2 (Ortho to OH/Amide).
- 7.0 ppm (d, 1H): Aromatic proton at C6.
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable, but
used in synthesis is water-reactive and corrosive.
References
-
World Intellectual Property Organization. (2018). Novel inhibitors of MAP4K1. WO2018215668A1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24776445 (Vismodegib). Retrieved from
-
BenchChem. (2025).[2] HPLC Method for the Analysis of Chlorobenzamides.
-
ChemicalBook. (2025). Product Entry: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5).[1][3][4]

